molecular formula C6H8N2O2S2 B1438350 3-Amino-4-sulfanylbenzene-1-sulfonamide CAS No. 65192-70-3

3-Amino-4-sulfanylbenzene-1-sulfonamide

Cat. No.: B1438350
CAS No.: 65192-70-3
M. Wt: 204.3 g/mol
InChI Key: DJGRGJCBWPRBPI-UHFFFAOYSA-N
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Description

3-Amino-4-sulfanylbenzene-1-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S2 It is characterized by the presence of an amino group, a sulfanyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-sulfanylbenzene-1-sulfonamide typically involves the introduction of the amino, sulfanyl, and sulfonamide groups onto a benzene ring. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline (phenylamine).

    Sulfonation: Aniline is sulfonated to introduce the sulfonamide group.

    Thiol Addition: The sulfanyl group is introduced through a thiol addition reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts to reduce nitrobenzene to aniline.

    Continuous Flow Reactors: For sulfonation and thiol addition to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfinic or sulfonic acids.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfinic acid, sulfonic acid derivatives.

    Reduction: Aminobenzenesulfonamide derivatives.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

3-Amino-4-sulfanylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-sulfanylbenzene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent reactions.

    Pathways Involved: It may interfere with metabolic pathways, particularly those involving sulfur-containing compounds.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    4-Aminobenzenesulfonamide: Similar structure but lacks the sulfanyl group.

    3-Amino-4-hydroxybenzenesulfonamide: Contains a hydroxyl group instead of a sulfanyl group.

Uniqueness

3-Amino-4-sulfanylbenzene-1-sulfonamide is unique due to the presence of both the sulfanyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

3-Amino-4-sulfanylbenzene-1-sulfonamide, a sulfonamide compound, has garnered attention for its diverse biological activities, particularly its role as an enzyme inhibitor. This article delves into its mechanisms of action, pharmacological properties, and applications in scientific research.

Target Enzymes
The primary target of this compound is the enzyme dihydropteroate synthetase, which is crucial in bacterial folic acid synthesis. By acting as a competitive inhibitor, this compound disrupts the synthesis pathway, effectively inhibiting bacterial growth and reproduction.

Biochemical Pathways
The compound significantly affects several biochemical pathways, particularly those involving metabolic processes. It interacts with enzymes like carbonic anhydrase and dihydropteroate synthetase, influencing cellular metabolism and gene expression.

Pharmacokinetics

Distribution and Localization
this compound is widely distributed in various tissues, achieving high concentrations in fluids such as pleural and synovial fluids. Its transport within cells is mediated by specific transporters that facilitate its localization in cellular compartments necessary for its biological activity.

Temporal Effects
Studies indicate that the stability of this compound can vary over time, affecting its long-term efficacy. Prolonged exposure can lead to sustained inhibition of target enzymes and alterations in cellular metabolism.

Biological Activity Overview

The biological activity of this compound extends beyond antibacterial properties. It has been investigated for potential applications in:

  • Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest it may exhibit antitumor activity, although further research is needed to establish efficacy against specific cancer types .
  • Calcium Channel Inhibition: The compound has shown potential in modulating calcium channels, which could influence cardiovascular functions .

Table 1: Experimental Design for Biological Activity Assessment

GroupCompoundDose (nM)
IControl-
IIBenzenesulfonamide0.001
IIICompound 20.001
IVCompound 30.001
VCompound 40.001
VICompound 50.001

This table outlines an experimental design used to evaluate the biological activity of benzenesulfonamide derivatives on perfusion pressure .

Findings from Research Studies

Research indicates that the presence of certain benzenesulfonamide derivatives can significantly affect coronary resistance and perfusion pressure. For instance, one study found that a derivative exhibited lower coronary resistance compared to controls, suggesting a potential therapeutic application in cardiovascular health .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamides but possesses unique properties due to the presence of both sulfanyl and sulfonamide groups. This distinction contributes to its specific biological activities:

CompoundUnique Features
SulfanilamideWell-known antibacterial properties
4-AminobenzenesulfonamideLacks sulfanyl group
3-Amino-4-hydroxybenzenesulfonamideContains hydroxyl group instead of sulfanyl

Properties

IUPAC Name

3-amino-4-sulfanylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c7-5-3-4(12(8,9)10)1-2-6(5)11/h1-3,11H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGRGJCBWPRBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-sulfanylbenzene-1-sulfonamide
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